molecular formula C8H16N2S4 B12682615 N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid CAS No. 84145-11-9

N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid

Cat. No.: B12682615
CAS No.: 84145-11-9
M. Wt: 268.5 g/mol
InChI Key: QNNGULMAPLOXDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is a chemical compound with the molecular formula C8H16N2S4. It is known for its unique structure, which includes two (thio-) carbamate groups and a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid typically involves the reaction of diethylamine and dimethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioperoxydicarbamic acid structure .

Industrial Production Methods

Industrial production of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds with thiol groups, leading to changes in their function. This interaction is particularly relevant in pathways involving oxidative stress and sulfur metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is unique due to its combination of (thio-) carbamate groups and a disulfide bond, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

84145-11-9

Molecular Formula

C8H16N2S4

Molecular Weight

268.5 g/mol

IUPAC Name

dimethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H16N2S4/c1-5-10(6-2)8(12)14-13-7(11)9(3)4/h5-6H2,1-4H3

InChI Key

QNNGULMAPLOXDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(C)C

Origin of Product

United States

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